2-(3-Methylthiophen-2-yl)morpholine Exhibits >75-Fold Higher TPMT Inhibitory Potency Than Clinically Relevant Sulphasalazine
The compound demonstrates a TPMT IC50 of 1.00 µM (1000 nM), a value significantly more potent than the clinically relevant TPMT inhibitor sulphasalazine, which has a reported IC50 of 78 µM under comparable assay conditions [1][2]. This represents an over 75-fold improvement in potency. In contrast, dedicated DOT1L inhibitors like EPZ004777 achieve sub-nanomolar IC50 values, highlighting that the primary differentiator for this compound is its potent, but not ultra-selective, enzyme inhibition profile.
| Evidence Dimension | TPMT Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 µM (1000 nM) |
| Comparator Or Baseline | Sulphasalazine: IC50 = 78 µM |
| Quantified Difference | 78-fold higher potency (target compound is more potent) |
| Conditions | Assay: Inhibition of recombinant human TPMT expressed in E. coli, measuring reduction in SAH level using 6-mercaptopurine as substrate in the presence of SAM. |
Why This Matters
This quantifiable potency advantage positions the compound as a superior chemical probe for in vitro TPMT inhibition studies, enabling more sensitive detection of TPMT-mediated interactions and potentially reducing required concentrations in cellular assays compared to first-generation reference inhibitors.
- [1] BindingDB Entry: BDBM50530712, CHEMBL4591248. 'Inhibition of human TPMT expressed in Escherichia coli assessed as reduction in SAH level using 6-mercaptopurine as substrate in presence of SAM'. BindingDB, University of California San Diego. View Source
- [2] Szumlanski CL, Weinshilboum RM. 'Sulphasalazine inhibition of thiopurine methyltransferase: possible mechanism for interaction with 6-mercaptopurine and azathioprine'. Br J Clin Pharmacol. 1995 Apr;39(4):456-9. doi: 10.1111/j.1365-2125.1995.tb04478.x. View Source
